Cas no 151919-01-6 (1'-(2-(2-Ethyl)-2-oxoethyl)spiro[[1,3]dioxolane-2,3'-indolin]-2'-one)
![1'-(2-(2-Ethyl)-2-oxoethyl)spiro[[1,3]dioxolane-2,3'-indolin]-2'-one structure](https://ja.kuujia.com/scimg/cas/151919-01-6x500.png)
1'-(2-(2-Ethyl)-2-oxoethyl)spiro[[1,3]dioxolane-2,3'-indolin]-2'-one 化学的及び物理的性質
名前と識別子
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- 1'-(2-(2-Ethyl)-2-oxoethyl)spiro[[1,3]dioxolane-2,3'-indolin]-2'-one
- 151919-01-6
- BDBM50201753
- CHEMBL3976851
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- インチ: 1S/C14H15NO4/c1-2-10(16)9-15-12-6-4-3-5-11(12)14(13(15)17)18-7-8-19-14/h3-6H,2,7-9H2,1H3
- InChIKey: ZRXZXEDEDBCWQD-UHFFFAOYSA-N
- SMILES: O1CCOC21C(N(CC(CC)=O)C1C=CC=CC2=1)=O
計算された属性
- 精确分子量: 261.10010796g/mol
- 同位素质量: 261.10010796g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 19
- 回転可能化学結合数: 3
- 複雑さ: 389
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.7
- トポロジー分子極性表面積: 55.8Ų
1'-(2-(2-Ethyl)-2-oxoethyl)spiro[[1,3]dioxolane-2,3'-indolin]-2'-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB602133-1g |
1'-(2-(2-Ethyl)-2-oxoethyl)spiro[[1,3]dioxolane-2,3'-indolin]-2'-one; . |
151919-01-6 | 1g |
€772.80 | 2024-07-24 |
1'-(2-(2-Ethyl)-2-oxoethyl)spiro[[1,3]dioxolane-2,3'-indolin]-2'-one 関連文献
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
1'-(2-(2-Ethyl)-2-oxoethyl)spiro[[1,3]dioxolane-2,3'-indolin]-2'-oneに関する追加情報
Compound CAS No. 151919-01-6: 1'-(2-(2-Ethyl)-2-oxoethyl)spiro[[1,3]dioxolane-2,3'-indolin]-2'-one
The compound with CAS No. 151919-01-6, known as 1'-(2-(2-Ethyl)-2-oxoethyl)spiro[[1,3]dioxolane-2,3'-indolin]-2'-one, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of spiro compounds, which are characterized by the presence of two rings joined by a single atom. The spiro structure in this molecule is formed between a [1,3]dioxolane ring and an indoline ring system, creating a unique framework that contributes to its versatile properties.
The [1,3]dioxolane ring is a five-membered cyclic ether that is commonly found in various natural and synthetic compounds. Its presence in this molecule enhances the stability and reactivity of the compound, making it suitable for applications in drug design and material science. The indoline ring system, on the other hand, is a heterocyclic structure that is often associated with biological activity. The combination of these two rings in a spiro configuration introduces a novel level of complexity and functionality to the molecule.
Recent studies have highlighted the potential of spiro compounds in the development of new drugs. The unique geometry of these molecules allows for precise interactions with biological targets, such as enzymes and receptors. In particular, the indoline core has been shown to exhibit significant anti-inflammatory and anticancer properties in preclinical models. The addition of the [1,3]dioxolane ring further enhances these properties by providing additional sites for functionalization and bioavailability optimization.
The synthesis of this compound involves a multi-step process that combines principles from organic synthesis and medicinal chemistry. Key steps include the formation of the spiro structure through intramolecular cyclization and the introduction of functional groups that enhance solubility and stability. Researchers have also explored various strategies to optimize the yield and purity of this compound, including the use of microwave-assisted synthesis and high-throughput screening techniques.
In terms of applications, this compound has shown promise in several areas. Its anti-inflammatory properties make it a potential candidate for treating conditions such as arthritis and neuroinflammation. Additionally, its anticancer activity has been demonstrated in vitro against various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer therapies. Recent studies have also explored its role in modulating cellular signaling pathways involved in neurodegenerative diseases such as Alzheimer's disease.
The structural versatility of this compound also makes it an attractive candidate for use in materials science. Its ability to form stable complexes with metal ions has led to its exploration as a ligand in coordination chemistry. Furthermore, its unique electronic properties make it a potential candidate for use in organic electronics and optoelectronic devices.
From an environmental perspective, researchers have also investigated the biodegradability and eco-toxicity of this compound. Initial studies suggest that it has low toxicity to aquatic organisms under standard test conditions. However, further research is needed to fully understand its environmental impact and develop strategies for safe disposal.
In conclusion, CAS No. 151919-01-6, or 1'-(2-(2-Ethyl)-2-oxoethyl)spiro[[1,3]dioxolane-2,3'-indolin]-2'-one, represents a cutting-edge molecule with significant potential across multiple disciplines. Its unique spiro structure combines the advantages of both [1,3]dioxolane and indoline systems, offering a platform for innovative applications in drug discovery, materials science, and beyond. As research continues to uncover its full potential, this compound is poised to play an important role in advancing our understanding of complex molecular systems.
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